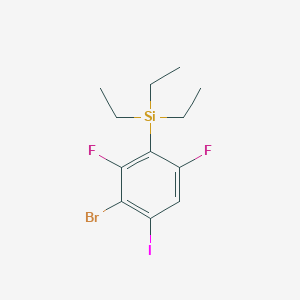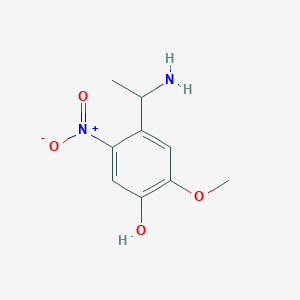
2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- is an organic compound that belongs to the class of cyclopentenones. This compound features a cyclopentenone ring substituted with a hexyl group, a hydroxy group, and a trimethylsilyl group. Cyclopentenones are known for their diverse chemical reactivity and are often used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopenten-1-one with hexylmagnesium bromide to introduce the hexyl group. This is followed by the protection of the hydroxy group using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of protective groups and selective deprotection steps is crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 2-cyclopenten-1-one, 4-hexyl-2-oxo-3-(trimethylsilyl)-.
Reduction: Formation of 2-cyclopenten-1-ol, 4-hexyl-2-hydroxy-3-(trimethylsilyl)-.
Substitution: Formation of various substituted cyclopentenones depending on the nucleophile used.
Scientific Research Applications
2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, inhibition of protein function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 2-hydroxy-: Similar structure but lacks the hexyl and trimethylsilyl groups.
4-Hydroxy-2-cyclopentenone: Similar structure but lacks the hexyl and trimethylsilyl groups.
2-Cyclopenten-1-one, 4-ethyl-2-hydroxy-3-methyl: Similar structure but with different alkyl substituents.
Uniqueness
2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- is unique due to the presence of the hexyl and trimethylsilyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, making it more suitable for certain applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
647024-64-4 |
|---|---|
Molecular Formula |
C14H26O2Si |
Molecular Weight |
254.44 g/mol |
IUPAC Name |
4-hexyl-2-hydroxy-3-trimethylsilylcyclopent-2-en-1-one |
InChI |
InChI=1S/C14H26O2Si/c1-5-6-7-8-9-11-10-12(15)13(16)14(11)17(2,3)4/h11,16H,5-10H2,1-4H3 |
InChI Key |
PJMRYYDBVXWHSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(=O)C(=C1[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine](/img/structure/B12601059.png)
![7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601071.png)
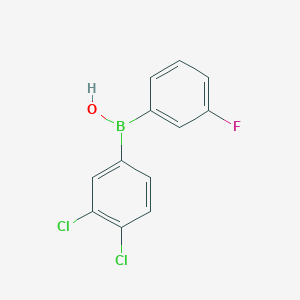
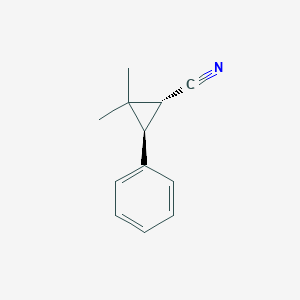
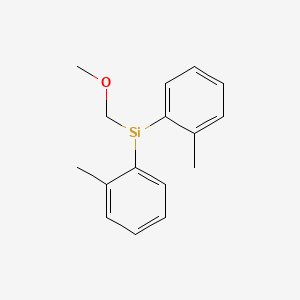
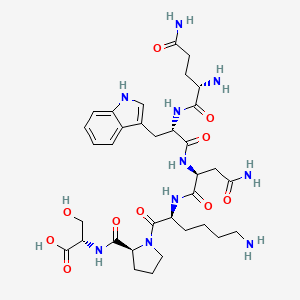
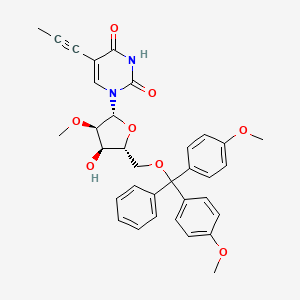
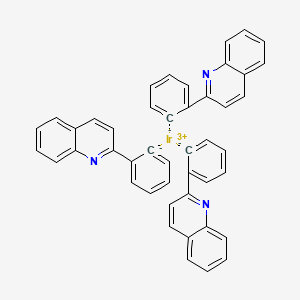

![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)
methanone](/img/structure/B12601120.png)

